2-Methyl-1H-benzo[d]imidazole-4,7-dione
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Overview
Description
2-Methyl-1H-benzo[d]imidazole-4,7-dione is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzimidazole core with a methyl group at the 2-position and two carbonyl groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-benzo[d]imidazole-4,7-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with suitable carboxylic acid derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as copper chloride (CuCl) and solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-benzo[d]imidazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, quinones, and hydroxylated compounds.
Scientific Research Applications
2-Methyl-1H-benzo[d]imidazole-4,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-1H-benzo[d]imidazole-4,7-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Methyl-1H-benzo[d]imidazole-4,7-dione can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole and 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazole.
Uniqueness: The presence of the methyl group at the 2-position and the carbonyl groups at the 4 and 7 positions make this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methyl-1H-benzimidazole-4,7-dione |
InChI |
InChI=1S/C8H6N2O2/c1-4-9-7-5(11)2-3-6(12)8(7)10-4/h2-3H,1H3,(H,9,10) |
InChI Key |
LIVPNDKLBYITTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)C=CC2=O |
Origin of Product |
United States |
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